

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After Pfk-158 Treatment

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Compound of Interest

Compound Name: *Pfk-158*

Cat. No.: *B610067*

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Introduction

Pfk-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic enzyme often overexpressed in various cancer cells. By inhibiting PFKFB3, **Pfk-158** disrupts the metabolic balance of cancer cells, leading to reduced glucose uptake, ATP production, and lactate release. This metabolic stress ultimately triggers programmed cell death, or apoptosis. These application notes provide a comprehensive guide to analyzing apoptosis induced by **Pfk-158** treatment using flow cytometry, a powerful technique for single-cell analysis of this critical cellular process.

Data Presentation

The following table summarizes quantitative data on the induction of apoptosis in different cancer cell lines following treatment with **Pfk-158**, both as a monotherapy and in combination with other chemotherapeutic agents. The data is presented as the percentage of apoptotic cells (early and late apoptosis) as determined by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Cell Line	Treatment	Concentration	Time (hrs)	% Apoptotic Cells (Early + Late)	Reference
HEC-1B (Endometrial Cancer)	Pfk-158	10 μ M	48	~15%	[1]
HEC-1B (Endometrial Cancer)	Carboplatin	50 μ M	48	~20%	[1]
HEC-1B (Endometrial Cancer)	Pfk-158 + Carboplatin	10 μ M + 50 μ M	48	~45%	[1]
ARK-2 (Endometrial Cancer)	Pfk-158	10 μ M	48	~18%	[1]
ARK-2 (Endometrial Cancer)	Carboplatin	50 μ M	48	~22%	[1]
ARK-2 (Endometrial Cancer)	Pfk-158 + Carboplatin	10 μ M + 50 μ M	48	~55%	
C13* (Cisplatin-Resistant Ovarian Cancer)	Pfk-158 + Carboplatin	10 μ M + IC50	24	45%	
OV2008 (Cisplatin-Sensitive Ovarian Cancer)	Pfk-158 + Carboplatin	10 μ M + IC50	24	24.6%	

HeyA8MDR (Paclitaxel- Resistant Ovarian Cancer)	Pfk-158 + Paclitaxel	10 μ M + IC50	24	70%
HeyA8 (Paclitaxel- Sensitive Ovarian Cancer)	Pfk-158 + Paclitaxel	10 μ M + IC50	24	48%

Experimental Protocols

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis in cancer cells treated with **Pfk-158** using the Annexin V-FITC and PI dual staining method.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Pfk-158** (and other drugs if applicable)
- Vehicle control (e.g., DMSO)
- 6-well plates
- Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

- Flow cytometer

Procedure:

- Cell Seeding:
 - Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
 - Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Treatment:
 - Prepare the desired concentrations of **Pfk-158** in complete cell culture medium.
 - Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO as the highest **Pfk-158** concentration).
 - Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **Pfk-158** or the vehicle control.
 - Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
- Cell Harvesting:
 - After the incubation period, collect both the floating (apoptotic) and adherent cells.
 - Aspirate the medium (containing floating cells) and transfer it to a 15 mL conical tube.
 - Wash the adherent cells with PBS.
 - Add Trypsin-EDTA to detach the adherent cells.
 - Once detached, combine these cells with the previously collected medium.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Discard the supernatant.

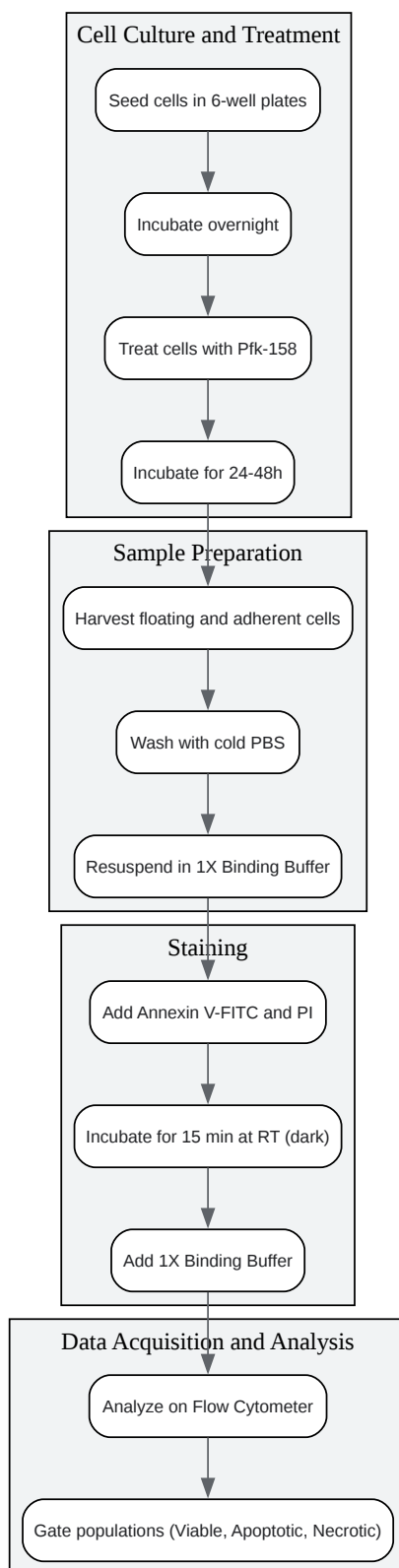
- Staining:
 - Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes after each wash.
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - After incubation, add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
 - Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
 - Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
 - Collect data for at least 10,000 events per sample.

Data Interpretation:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow



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Caption: Experimental workflow for apoptosis analysis.

Pfk-158 Induced Apoptosis Signaling Pathway



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Caption: **Pfk-158** induced apoptosis signaling pathway.

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References

- 1. researchgate.net [researchgate.net]
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